molecular formula C11H13BrFNO2S B1408239 4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide CAS No. 1704096-16-1

4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide

Cat. No.: B1408239
CAS No.: 1704096-16-1
M. Wt: 322.2 g/mol
InChI Key: CBFNOBSWYUNZAS-UHFFFAOYSA-N
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Description

4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide is a chemical compound with the molecular formula C11H13BrFNO2S and a molecular weight of 322.19 g/mol . It is characterized by the presence of a bromine atom, a cyclopentyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the benzene ring.

    Cyclopentylation: The attachment of a cyclopentyl group to the nitrogen atom.

    Sulfonamidation: The formation of the sulfonamide group.

These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-cyclopentyl-3-chlorobenzenesulfonamide
  • 4-bromo-N-cyclopentyl-3-methylbenzenesulfonamide
  • 4-bromo-N-cyclopentyl-3-nitrobenzenesulfonamide

Uniqueness

4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2S/c12-10-6-5-9(7-11(10)13)17(15,16)14-8-3-1-2-4-8/h5-8,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFNOBSWYUNZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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